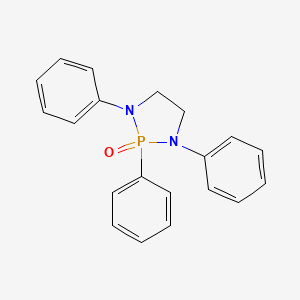![molecular formula C25H33NO3 B14288671 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole CAS No. 140234-57-7](/img/structure/B14288671.png)
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-hexyloxybenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexyloxy groups can influence its binding affinity and selectivity, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexyloxybenzaldehyde: A precursor in the synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole.
4-(Hexyloxy)phenol: Another compound with similar structural features but different functional groups.
4-Hexyloxybenzoic acid: A related compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
This compound is unique due to the presence of both hexyloxy groups and the benzoxazole ring. This combination of structural features can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
140234-57-7 |
|---|---|
Molekularformel |
C25H33NO3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
5-hexoxy-2-(4-hexoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H33NO3/c1-3-5-7-9-17-27-21-13-11-20(12-14-21)25-26-23-19-22(15-16-24(23)29-25)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
InChI-Schlüssel |
SKFLYEZLAUHQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
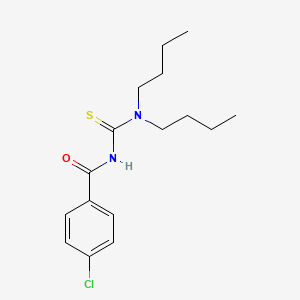
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
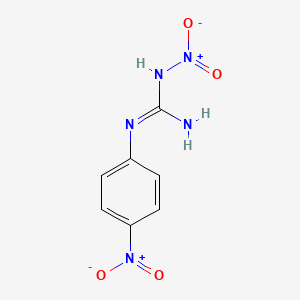
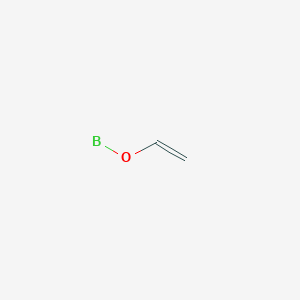
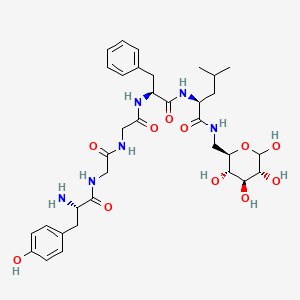
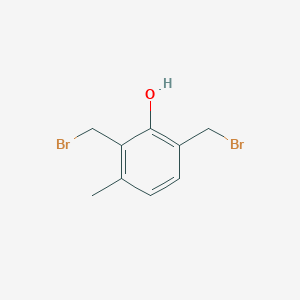
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
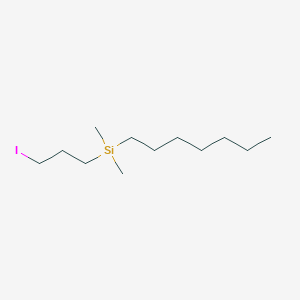
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
